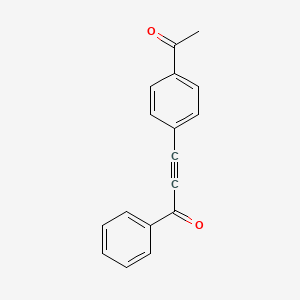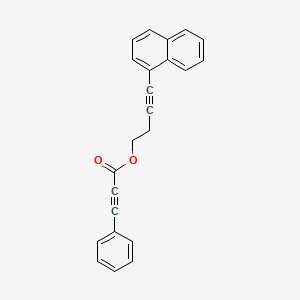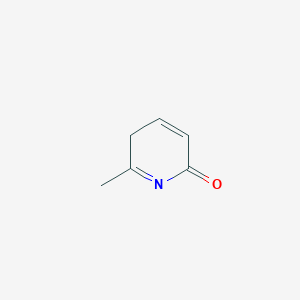![molecular formula C15H17BrO B14205035 1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene CAS No. 825627-89-2](/img/structure/B14205035.png)
1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene is an organic compound with the molecular formula C15H17BrO It is a derivative of benzene, where a bromine atom is substituted at the first position and a complex alkyne-ether chain is attached at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene typically involves the following steps:
Formation of the Alkyne-Ether Chain: The alkyne-ether chain can be synthesized by reacting hept-2-yne with an appropriate alkyl halide in the presence of a base such as sodium hydride.
Bromination of Benzene: The bromination of benzene is carried out using bromine in the presence of a catalyst like iron(III) bromide to form bromobenzene.
Coupling Reaction: The final step involves coupling the bromobenzene with the alkyne-ether chain using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction Reactions: The alkyne group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Applications De Recherche Scientifique
1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The alkyne and ether functionalities can also participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in having a bromine atom and an ether group but differs in the alkyne functionality.
1-Bromo-2-(2-methylprop-1-en-1-yl)benzene: Similar in having a bromine atom and a benzene ring but differs in the alkyne and ether functionalities.
Uniqueness
1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene is unique due to its combination of a bromine atom, an alkyne group, and an ether linkage
Propriétés
Numéro CAS |
825627-89-2 |
|---|---|
Formule moléculaire |
C15H17BrO |
Poids moléculaire |
293.20 g/mol |
Nom IUPAC |
1-bromo-2-(1-ethenoxyhept-2-ynyl)benzene |
InChI |
InChI=1S/C15H17BrO/c1-3-5-6-7-12-15(17-4-2)13-10-8-9-11-14(13)16/h4,8-11,15H,2-3,5-6H2,1H3 |
Clé InChI |
YYONMFAGKWBPKL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC(C1=CC=CC=C1Br)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]-](/img/structure/B14204955.png)
![N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide](/img/structure/B14204958.png)

![4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide](/img/structure/B14204961.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]](/img/structure/B14204963.png)
![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14204972.png)

![N-Butyl-2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-phenylacetamide](/img/structure/B14204983.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole](/img/structure/B14204986.png)
![{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid](/img/structure/B14204994.png)


